molecular formula C14H15BrO3 B1323815 trans-2-[2-(4-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid CAS No. 733740-62-0

trans-2-[2-(4-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid

Cat. No.: B1323815
CAS No.: 733740-62-0
M. Wt: 311.17 g/mol
InChI Key: MPWKHQPBFZKBHK-CMPLNLGQSA-N
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Description

trans-2-[2-(4-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid: is an organic compound with the molecular formula C14H15BrO3 It is characterized by the presence of a bromophenyl group attached to a cyclopentane ring via an oxoethyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-[2-(4-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid typically involves the reaction of 4-bromobenzaldehyde with cyclopentanone in the presence of a base to form an intermediate. This intermediate is then subjected to further reactions, including oxidation and carboxylation, to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

    Substitution: The bromophenyl group allows for various substitution reactions, including nucleophilic aromatic substitution, where nucleophiles like amines or thiols replace the bromine atom.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols.

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Amino derivatives, thiol derivatives.

Scientific Research Applications

Chemistry: In chemistry, trans-2-[2-(4-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology: In biological research, this compound may be used to study the effects of bromophenyl derivatives on biological systems. It can serve as a model compound for understanding the interactions between similar molecules and biological targets.

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may be used in the development of new drugs targeting specific pathways or receptors.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and structural features make it suitable for various applications, including the synthesis of polymers and advanced materials.

Mechanism of Action

The mechanism of action of trans-2-[2-(4-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

  • trans-2-[2-(4-Chlorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid
  • trans-2-[2-(4-Fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid
  • trans-2-[2-(4-Methylphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid

Comparison: Compared to its analogs, trans-2-[2-(4-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions. Bromine, being a larger and more electronegative atom, can enhance the compound’s ability to participate in halogen bonding and other non-covalent interactions, making it distinct from its chloro, fluoro, and methyl counterparts.

Biological Activity

Trans-2-[2-(4-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid is a synthetic organic compound that falls under the category of carboxylic acids. Its unique structure, characterized by a cyclopentane ring and a bromophenyl substituent, suggests potential biological activities that merit investigation. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H15BrO3, with a molecular weight of approximately 303.18 g/mol. The presence of the bromine atom in the phenyl group is significant as it may influence the compound's reactivity and biological interactions.

Antimicrobial Properties

Research indicates that compounds with similar structural features exhibit notable antimicrobial activity. For instance, derivatives of cyclopentane-1,2-diones have been evaluated for their ability to act as bio-isosteres of carboxylic acids, demonstrating potential as antimicrobial agents . The specific activity of this compound against various pathogens remains to be fully elucidated, but preliminary studies suggest it may possess similar properties due to its structural analogies.

Anti-inflammatory Effects

The compound's potential anti-inflammatory effects are supported by studies on related cyclopentane derivatives. For example, compounds that incorporate cyclopentane structures have been shown to inhibit pro-inflammatory cytokines in vitro, suggesting that this compound could also exhibit similar activity .

The mechanisms through which this compound exerts its biological effects are not yet fully understood. However, it is hypothesized that the bromophenyl group may enhance the compound's ability to interact with biological targets through electrophilic substitution reactions. This could lead to modulation of enzyme activity or receptor interactions relevant to inflammation and microbial resistance .

Case Studies and Research Findings

Several studies have investigated related compounds with promising results:

Compound Biological Activity IC50 (μM)
Cyclopentane derivative 9TP receptor antagonist0.054 ± 0.016
Cyclopentane derivative 10Less potent than 91.140 ± 0.820

These findings illustrate the importance of structural modifications in enhancing biological potency and provide a framework for future research into this compound .

Properties

IUPAC Name

(1R,2S)-2-[2-(4-bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrO3/c15-11-6-4-9(5-7-11)13(16)8-10-2-1-3-12(10)14(17)18/h4-7,10,12H,1-3,8H2,(H,17,18)/t10-,12+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPWKHQPBFZKBHK-CMPLNLGQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)C(=O)O)CC(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H](C1)C(=O)O)CC(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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